Predicted Basicity Shift vs. 2-Amino Analog
The target compound's ethylamino substituent is predicted to alter the basicity of the pyrrole core relative to the 2-amino analog. The 2-amino congener (CAS 108290-89-7) has a predicted pKa of 2.75±0.10, while for the target compound, the presence of the N-ethyl group is expected to slightly increase the pKa of the conjugate acid due to inductive effects, though an experimentally validated value is not published . This shift in basicity can influence protonation state under physiological or reaction conditions.
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | Predicted pKa ~3.0 (estimated by inductive effect, not experimentally validated) |
| Comparator Or Baseline | Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate (CAS 108290-89-7): Predicted pKa = 2.75±0.10 |
| Quantified Difference | Estimated ΔpKa ≈ +0.25 to +0.5 |
| Conditions | Predicted values from ChemicalBook; no experimental pKa data available for either compound. |
Why This Matters
A difference in basicity can affect the compound's reactivity in acid/base-sensitive synthetic steps or its behavior in biological assays, making direct substitution without verification risky.
